

electronic structure investigation of GdNi alloys

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Compound of Interest

Compound Name: Gadolinium--nickel (1/3)

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An In-depth Technical Guide to the Electronic Structure of GdNi Alloys

Introduction

Intermetallic alloys composed of rare-earth (R) and transition metals (T) are the subject of extensive research due to their fascinating magnetic properties and potential for technological applications, such as magnetic refrigeration. The GdNi alloy system, in particular, exhibits a significant magnetocaloric effect, making a thorough understanding of its electronic structure crucial for optimizing its performance and discovering new materials. GdNi is a ferrimagnetic material with a Curie temperature (TC) of 69 K.[1][2] This guide provides a detailed overview of the experimental and theoretical methodologies used to investigate the electronic structure of GdNi alloys and presents the key findings that challenge traditional models of charge transfer in R-T compounds.

Theoretical Framework

The electronic properties of GdNi alloys are governed by the interplay between the localized Gd 4f electrons and the more itinerant Ni 3d electrons. Strong electron correlation effects, particularly within the Gd 4f shell, necessitate sophisticated theoretical approaches beyond standard electronic structure calculations.

Density Functional Theory (DFT+U)

Spin-polarized Density Functional Theory (DFT) is a powerful computational method for investigating the electronic band structure and magnetic properties of materials.[3][4][5] For systems with strongly correlated electrons, such as the 4f electrons in Gadolinium, the standard

DFT approximations (like LDA or GGA) can be insufficient. The DFT+U method is therefore employed, which incorporates an on-site Coulomb interaction parameter (U) to better describe the localization of these electrons.^{[3][6]} This approach allows for accurate calculation of the partial density of states (PDOS), which reveals the contribution of Gd 4f, Gd 5d, and Ni 3d states to the overall electronic structure.^[3]

Atomic Multiplet and Cluster Model Calculations

Interpreting X-ray absorption (XAS) and photoemission spectra often requires theoretical modeling.

- **Atomic Multiplet Calculations:** These calculations are used to simulate spectra arising from localized electrons, such as the Gd 4f shell. By considering the intra-atomic interactions and selection rules, they can accurately reproduce the complex multiplet structures observed in Gd M4,5-edge XAS and various core-level photoemission spectra.^{[1][2][7]}
- **Cluster Model Calculations:** To account for the hybridization between the transition metal and its neighboring atoms, cluster model calculations are used. For GdNi, a model considering a Ni ion and its nearest-neighbor Gd atoms is employed to simulate the Ni L2,3-edge XAS spectra, providing insights into the Ni 3d electron count and the degree of hybridization.^{[1][2]}

Experimental Protocols

A combination of bulk-sensitive spectroscopic techniques is required to obtain a comprehensive picture of the electronic structure of GdNi alloys.

Hard X-ray Photoemission Spectroscopy (HAXPES)

HAXPES is a powerful, bulk-sensitive technique for probing the occupied electronic states of a material.^[2]

- **Sample Preparation:** Polycrystalline GdNi alloy samples are typically prepared by arc-melting stoichiometric amounts of high-purity Gd and Ni in an argon atmosphere. To ensure a clean surface for measurement, the samples are fractured in-situ within the ultra-high vacuum (UHV) chamber of the spectrometer.^{[8][9]}

- **Instrumentation:** Measurements are performed at a synchrotron radiation facility. Monochromatized hard X-rays (typically 6-8 keV) are used as the excitation source.
- **Data Acquisition:** Photoelectrons are collected and their kinetic energy is measured by a high-resolution hemispherical electron analyzer. Valence band spectra are recorded from the Fermi level to higher binding energies, while core-level spectra are measured for specific elements (e.g., Gd 4d, 4f, 5p; Ni 2p, 3s).[7] Measurements are often conducted at low temperatures (e.g., 80 K) to minimize thermal broadening.[2][7]

X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD)

XAS probes the unoccupied electronic states by exciting a core electron to an empty state above the Fermi level.[10] XMCD, which is the difference in absorption of left- and right-circularly polarized X-rays in a magnetic field, provides element-specific information about the magnetic moments.

- **Sample Preparation:** Similar to HAXPES, samples are cleaned in-situ in a UHV chamber to remove surface oxides and contaminants.
- **Instrumentation:** The experiments are conducted at a synchrotron beamline. The XAS spectra are typically recorded in the total electron yield (TEY) mode, which is surface-sensitive but provides a high signal-to-noise ratio.
- **Data Acquisition:** For XMCD, the sample is cooled to a temperature well below its Curie temperature (e.g., 25 K for GdNi) and subjected to a strong magnetic field (e.g., 1.5 T).[1] XAS and XMCD spectra are recorded at the relevant absorption edges, such as the Gd M_{4,5}-edges (3d → 4f transitions) and the Ni L_{2,3}-edges (2p → 3d transitions).[1][2]

Results and Discussion

The combined experimental and theoretical investigation of GdNi alloys has yielded a consistent picture of their electronic structure.

Valence Band and Density of States

HAXPES measurements of the GdNi valence band are crucial for understanding the character of the states near the Fermi level (E_F).

- The spectra clearly show that the Ni 3d-dominated states are located at the Fermi level and extend to about 4 eV binding energy.^{[1][2]} This directly confirms that the Ni 3d band is partially filled.^{[1][2]}
- In contrast, the Gd 4f states appear as a sharp, localized peak at a much higher binding energy (around 8-9 eV), far from the Fermi level.^{[1][7]}
- These findings contradict the simple charge-transfer model, which would predict a fully occupied Ni 3d band resulting from the transfer of electrons from Gd to Ni.^{[1][2][7]} DFT+U calculations support this picture, showing a significant density of Ni 3d states at E_F and localized Gd 4f states at higher binding energy.^[3]

Core-Level and Absorption Spectra

Analysis of core-level spectra provides detailed information about the elemental and magnetic states.

- Gd M_{4,5}-edge XAS/XMCD: The shape of the Gd M_{4,5}-edge XAS is well-reproduced by atomic multiplet calculations assuming a trivalent Gd³⁺ state (4f⁷ configuration).^{[1][2]} The corresponding XMCD spectrum is consistent with a ground state of $S=7/2$ and $L=0$, confirming the localized, high-moment character of the Gd 4f electrons.^[1]
- Ni L_{2,3}-edge XAS/XMCD: Cluster model calculations used to analyze the Ni L_{2,3}-edge XAS indicate that Ni is effectively divalent in GdNi, with a d-electron count of approximately 8.57.^{[1][2]} This points to strong hybridization between the Ni 3d and Gd states.^{[1][2]} XMCD results show that the Ni moments are aligned antiferromagnetically with the much larger Gd moments, confirming the ferrimagnetic nature of the alloy.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from experimental and theoretical investigations of GdNi alloys.

Table 1: General Properties of GdNi Alloy

Property	Value	Reference
Crystal Structure	Orthorhombic (CrB-type)	[1]
Space Group	Cmcm	[1]
Curie Temperature (TC)	69 K	[1][2]

| Magnetic Ordering | Ferrimagnetic |[1] |

Table 2: Key Features from Hard X-ray Photoemission Spectroscopy (HAXPES) of GdNi

Spectral Feature	Binding Energy (eV)	Description	Reference
Ni 3d band	0 - 4	Partially filled band at the Fermi level	[1][2]
Gd 4f multiplet	~8.5	Localized states far from the Fermi level	[1][2]
Gd 5p _{3/2}	20.19, 20.79	Multiplet peaks	[7]
Gd 5p _{1/2}	24.89, 27.16	Broad multiplet peaks	[7]
Gd 4d	~142	Core level	[7]

| Gd 4p_{3/2} | 271.5 | Core level with multiplet features |[7] |

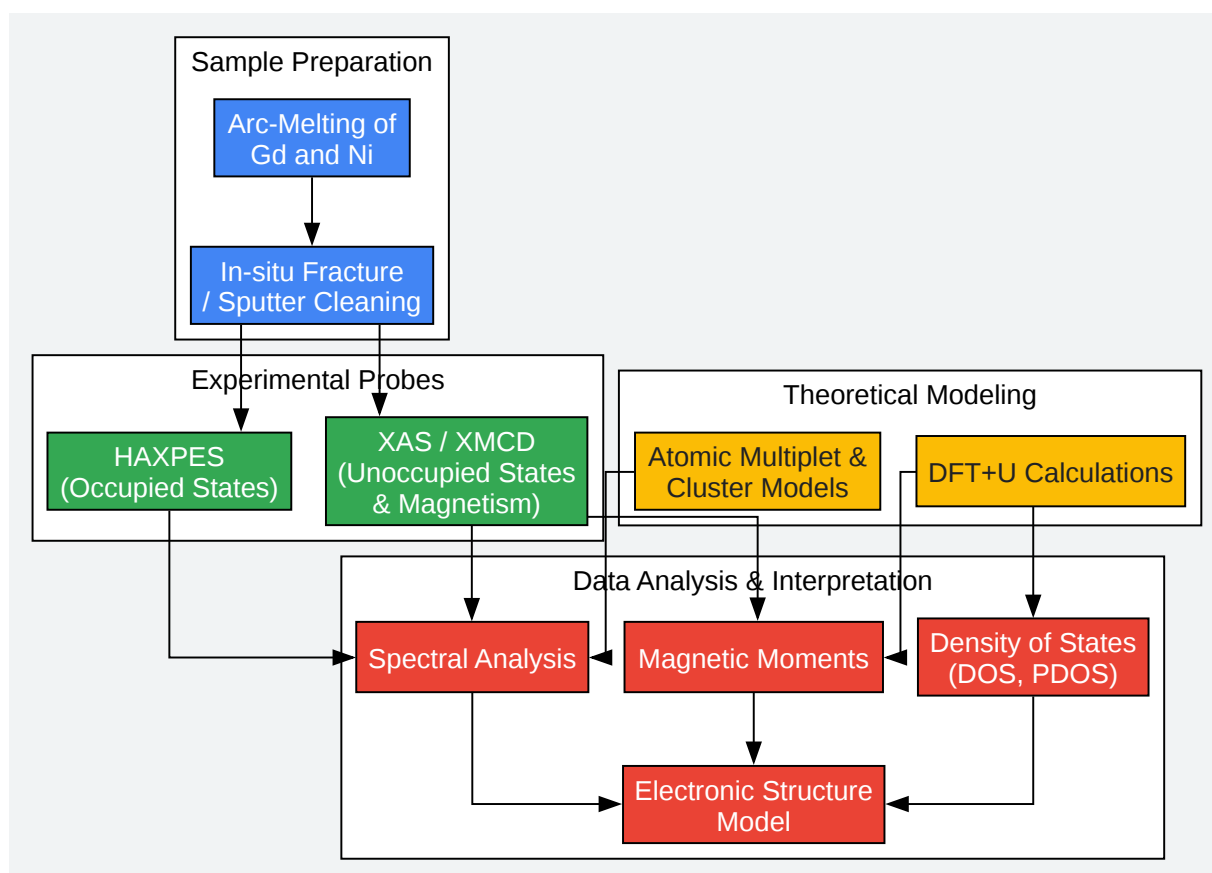
Table 3: Element-Specific Magnetic Moments in GdNi

Method	Gd Moment (μB/atom)	Ni Moment (μB/atom)	Reference
XMCD Sum Rules	~7 (total)	-0.3 (orbital+spin)	[1]

| DFT/Band Structure | 7.0 (spin) | -0.3 (spin) |[1] |

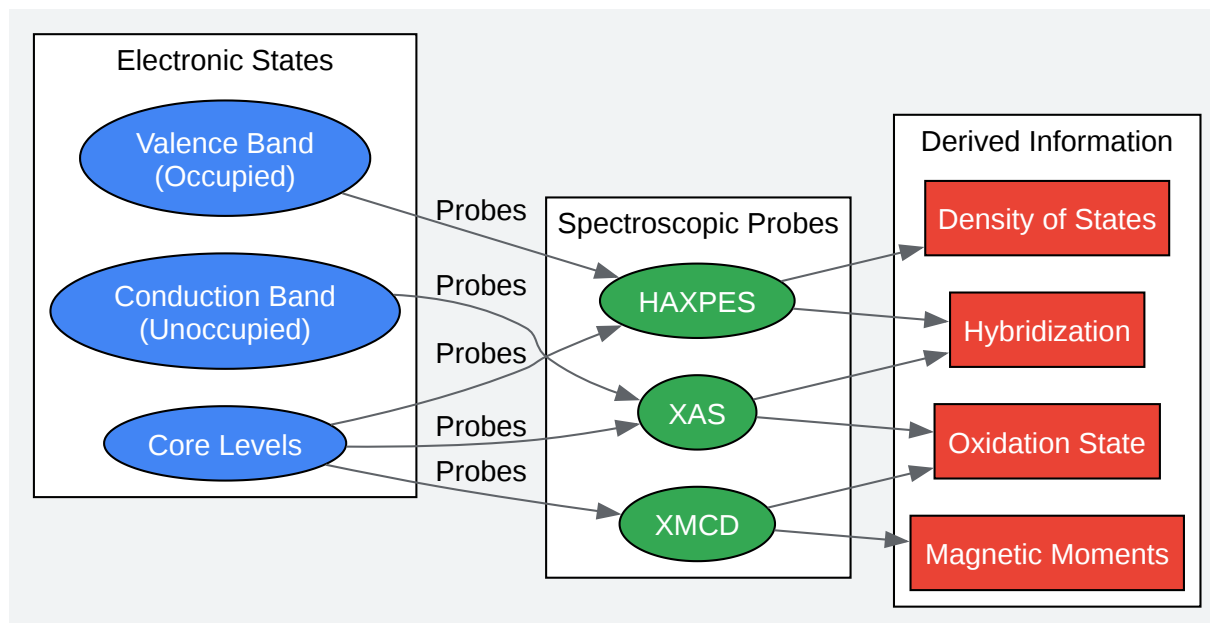
Visualizations

The following diagrams illustrate the workflow and logical connections in the study of GdNi alloys.



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Caption: Combined experimental and theoretical workflow for investigating GdNi alloys.



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Caption: Relationship between electronic states, probes, and derived information.

Conclusion

The electronic structure of GdNi alloys is characterized by a complex interplay of localized and itinerant electrons with strong correlation effects. A combination of bulk-sensitive spectroscopies and advanced theoretical modeling has revealed that:

- The Ni 3d band is partially filled and strongly hybridized with Gd states, with significant density of states at the Fermi level.^{[1][2]}
- The Gd 4f electrons are highly localized, consistent with a stable Gd³⁺ configuration, and are responsible for the large magnetic moment of the alloy.^{[1][2]}
- The simple model of electron charge transfer from the rare-earth to the transition metal is not valid for GdNi.^{[1][2][7]}
- GdNi is a strongly correlated charge-transfer metal.^{[1][2]}

This detailed understanding provides a solid foundation for the rational design and development of new rare-earth-based intermetallic alloys for applications in areas such as magnetic cooling technologies.

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